(2R,3R,6S)-N,6-双(4-氟苯基)-2-(4-羟基苯基)四氢-2H-吡喃-3-甲酰胺

描述

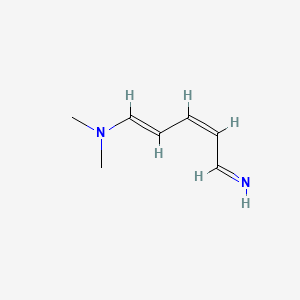

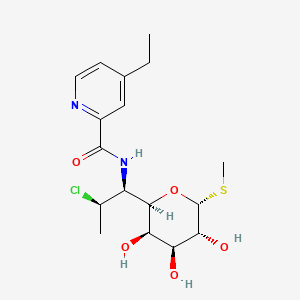

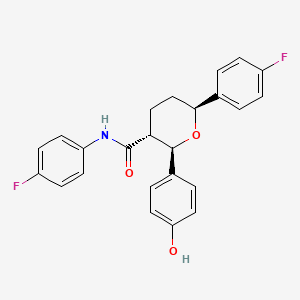

“(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide” is a synthetic lipid-lowering agent that is used to reduce the levels of triglycerides in the blood . It has a molecular weight of 409.43 .

Molecular Structure Analysis

The linear formula of this compound is C24H21F2NO3 . The InChI code is 1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1 .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.科学研究应用

Application in Pharmaceutical Research and Development

Specific Scientific Field

The specific scientific field of application for Ezetimibe Tetrahydropyran Impurity is Pharmaceutical Research and Development .

Summary of the Application

Ezetimibe Tetrahydropyran Impurity is used in the development and validation of stability-indicating UPLC methods . It plays a crucial role in the Abbreviated New Drug Application (ANDA) filing process with the FDA and the toxicity study of respective drug formulations .

Methods of Application or Experimental Procedures

The technique involves chromatographic separation with a C18 column of water symmetry (150 mm × 4.6 mm, 3.5 µm). A mobile phase of 0.1% OPA (orthophosphoric acid) and acetonitrile in 50:50 v/v with 1 mL/min flow rate and ambient temperature was used. UV observation was taken at 230 nm .

Results or Outcomes

The recoveries, linearity, and quantification limits were found to be within the acceptable limit . This technique was successfully tested with UPLC–MS to confirm the chemical structures of newly formed degradation products of Bempedoic acid and Ezetimibe .

Use as a Reference Standard

Specific Scientific Field

The specific scientific field of application for Ezetimibe Tetrahydropyran Impurity is Pharmaceutical Quality Control .

Summary of the Application

Ezetimibe Tetrahydropyran Impurity is used as a working standard or secondary reference standard . It is crucial in ensuring the quality, safety, and efficacy of pharmaceutical products .

Methods of Application or Experimental Procedures

In pharmaceutical quality control, reference standards are used to calibrate analytical instruments, validate test methods, and assess the quality of pharmaceutical products . The specific methods of application or experimental procedures would depend on the particular test being conducted .

Results or Outcomes

The use of Ezetimibe Tetrahydropyran Impurity as a reference standard contributes to the production of high-quality pharmaceutical products . It helps ensure that these products meet the required standards for potency, purity, and stability .

Use in Impurity Profiling

Specific Scientific Field

The specific scientific field of application for Ezetimibe Tetrahydropyran Impurity is Pharmaceutical Quality Assurance .

Summary of the Application

Ezetimibe Tetrahydropyran Impurity is used in the impurity profiling of drug substances . Impurity profiling includes a description of the identified and unidentified impurities present in new drug substances or drug products .

Methods of Application or Experimental Procedures

Impurity profiling involves the use of advanced analytical techniques to detect, identify, and quantify impurities in drug substances . The specific methods of application or experimental procedures would depend on the particular test being conducted .

Results or Outcomes

The use of Ezetimibe Tetrahydropyran Impurity in impurity profiling contributes to the production of high-quality pharmaceutical products . It helps ensure that these products meet the required standards for potency, purity, and stability .

属性

IUPAC Name |

(2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDXWUJVRNPFPE-VJBWXMMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]([C@@H]1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747778 | |

| Record name | (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide | |

CAS RN |

1296129-15-1 | |

| Record name | (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-3-carboxamide, N,6-bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-, (2R,3R,6S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6T337VHP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Diazabicyclo[2.2.1]heptan-3-one,2-hydroxy-,(1R)-(9CI)](/img/no-structure.png)